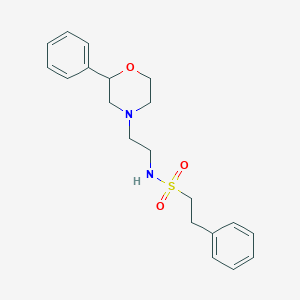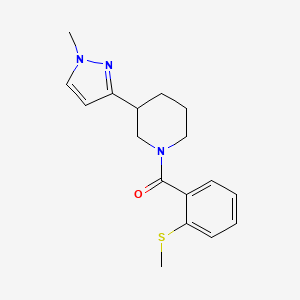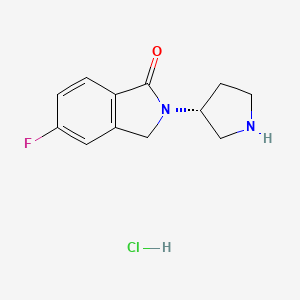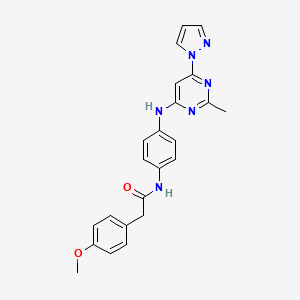
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . It has a molecular weight of 215.16 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine dihydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 215.16 .Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride: is a valuable compound in synthetic organic chemistry due to its role as a building block for more complex molecules. Its structure, featuring a cyclobutane ring and two amine groups, makes it a versatile precursor in the synthesis of cyclic compounds and polymers .
Medicinal Chemistry
In medicinal chemistry, this compound’s diamine functionality could be exploited to create novel pharmaceuticals. Diamines are often found in drugs that serve as enzyme inhibitors or receptor antagonists, which can be crucial in treatments for various diseases .
Materials Science
The unique structure of N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride can be utilized in materials science for the development of new polymeric materials. Its ability to act as a cross-linking agent can enhance the mechanical strength and thermal stability of polymers .
Environmental Science
In environmental science, research into new compounds for remediation technologies is vital. This compound could potentially be used to synthesize materials that help in the adsorption or breakdown of pollutants in water and soil .
Analytical Chemistry
This compound can be used in analytical chemistry as a standard or reagent in various chemical analyses, including chromatography and spectrometry, to identify or quantify other substances .
Biochemistry
In biochemistry, N1,N1,2,2-tetramethylcyclobutane-1,3-diamine dihydrochloride might be used to study enzyme-substrate interactions or to synthesize biomolecules that mimic natural compounds, contributing to our understanding of biological processes .
Pharmacology
Pharmacological studies could explore the use of this compound in drug delivery systems, given its potential to interact with biological membranes and to be modified to carry therapeutic agents .
Catalysis
Lastly, the compound’s diamine groups could serve as ligands in catalytic systems, which are essential for accelerating chemical reactions in industrial processes .
Propiedades
IUPAC Name |
1-N,1-N,2,2-tetramethylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)6(9)5-7(8)10(3)4;;/h6-7H,5,9H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTCGPVKXQEUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N(C)C)N)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2360591.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)




![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2360600.png)
![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2360605.png)
![3,4-diethoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2360606.png)
